N-(2,3-dimethylphenyl)-4-hydroxybenzamide
Overview
Description
N-(2,3-dimethylphenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2,3-dimethylphenyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-hydroxybenzamide typically involves the reaction of 2,3-dimethylaniline with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste minimization strategies, would be integral parts of the industrial process to ensure sustainability and compliance with environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in an alkaline medium at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: HNO₃ in sulfuric acid (H₂SO₄) for nitration; Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of N-(2,3-dimethylphenyl)-4-benzoquinone.
Reduction: Formation of N-(2,3-dimethylphenyl)-4-aminobenzamide.
Substitution: Formation of N-(2,3-dimethylphenyl)-4-nitrobenzamide or N-(2,3-dimethylphenyl)-4-bromobenzamide.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-aminobenzamide
- N-(2,3-dimethylphenyl)-4-nitrobenzamide
- N-(2,3-dimethylphenyl)-4-bromobenzamide
Uniqueness
N-(2,3-dimethylphenyl)-4-hydroxybenzamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dimethylphenyl group also contributes to its steric and electronic properties, differentiating it from other benzamide derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-14(11(10)2)16-15(18)12-6-8-13(17)9-7-12/h3-9,17H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSKGDZYAFUJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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